Cas no 96733-81-2 ((3E,5E)-3,5-Bis(2-methoxybenzylidene)-1-methylpiperidin-4-one)
(3E,5E)-3,5-Bis(2-methoxybenzylidene)-1-methylpiperidin-4-one Chemical and Physical Properties
Names and Identifiers
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- (3E,5E)-3,5-bis(2-methoxybenzylidene)-1-methylpiperidin-4-one
- (3E,5E)-3,5-Bis(2-methoxybenzylidene)-1-methylpiperidin-4-one
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- MDL: MFCD08560116
- Inchi: 1S/C22H23NO3/c1-23-14-18(12-16-8-4-6-10-20(16)25-2)22(24)19(15-23)13-17-9-5-7-11-21(17)26-3/h4-13H,14-15H2,1-3H3
- InChI Key: SKMSMMAULIJBIG-UHFFFAOYSA-N
- SMILES: O=C1C(=CC2C=CC=CC=2OC)CN(C)CC1=CC1C=CC=CC=1OC
Computed Properties
- Exact Mass: 349.16779360 g/mol
- Monoisotopic Mass: 349.16779360 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 508
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 2
- XLogP3: 3.6
- Topological Polar Surface Area: 38.8
- Molecular Weight: 349.4
(3E,5E)-3,5-Bis(2-methoxybenzylidene)-1-methylpiperidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1001711-5g |
(3E,5E)-3,5-bis(2-methoxybenzylidene)-1-methylpiperidin-4-one |
96733-81-2 | 95% | 5g |
$2500 | 2024-08-02 | |
| eNovation Chemicals LLC | Y1001711-5g |
(3E,5E)-3,5-bis(2-methoxybenzylidene)-1-methylpiperidin-4-one |
96733-81-2 | 95% | 5g |
$2500 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1001711-5g |
(3E,5E)-3,5-bis(2-methoxybenzylidene)-1-methylpiperidin-4-one |
96733-81-2 | 95% | 5g |
$2500 | 2025-02-26 |
(3E,5E)-3,5-Bis(2-methoxybenzylidene)-1-methylpiperidin-4-one Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on (3E,5E)-3,5-Bis(2-methoxybenzylidene)-1-methylpiperidin-4-one
Compound CAS No. 96733-81-2: (3E,5E)-3,5-Bis(2-methoxybenzylidene)-1-methylpiperidin-4-one
The compound with CAS No. 96733-81-2, commonly referred to as (3E,5E)-3,5-Bis(2-methoxybenzylidene)-1-methylpiperidin-4-one, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a piperidinone ring system substituted with two benzylidene groups at the 3 and 5 positions. The presence of the methoxy group on the benzene rings further enhances its chemical reactivity and functional versatility.
Recent studies have highlighted the potential of this compound in the development of advanced materials, particularly in the realm of organic electronics. The piperidinone core of the molecule provides a rigid framework that facilitates electronic communication between the aromatic substituents. This property makes it an ideal candidate for use in organic semiconductors and light-emitting diodes (OLEDs). Researchers have demonstrated that incorporating (3E,5E)-Bis(2-methoxybenzylidene) derivatives into OLED structures can significantly improve device efficiency and stability under operational conditions.
In addition to its electronic applications, this compound has also garnered attention in the field of drug discovery. The methoxybenzylidene groups are known to exhibit bioactivity, making this compound a promising lead for the development of new pharmaceutical agents. Recent experiments have shown that derivatives of this compound possess anti-tumor properties, particularly in inhibiting the growth of certain cancer cell lines. These findings underscore its potential as a scaffold for designing novel anti-cancer drugs.
The synthesis of (3E,5E)-Bis(2-methoxybenzylidene)-1-methylpiperidin-4-one involves a multi-step process that typically begins with the preparation of the piperidine derivative. The key step involves the condensation reaction between the piperidine ring and the benzaldehyde derivatives under controlled conditions to form the substituted piperidinone structure. Researchers have optimized this process to achieve high yields and excellent stereochemical control, ensuring the formation of the desired (E,E) isomer.
One of the most intriguing aspects of this compound is its ability to undergo further functionalization. By modifying the substituents on the benzene rings or altering the piperidine core, chemists can tailor its properties for specific applications. For instance, replacing the methoxy group with other electron-donating or withdrawing groups can significantly alter its electronic characteristics, making it suitable for different types of materials or drug delivery systems.
Moreover, computational studies have provided valuable insights into the electronic structure and reactivity of this compound. Advanced density functional theory (DFT) calculations have revealed that the conjugation between the aromatic rings and the piperidine core plays a crucial role in determining its optical and electronic properties. These findings have guided experimental efforts to design derivatives with enhanced performance in optoelectronic devices.
In conclusion, CAS No. 96733-81-2 represents a versatile and highly functionalized organic compound with wide-ranging applications in materials science, electronics, and pharmacology. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions across these disciplines. As ongoing research continues to uncover new properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
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